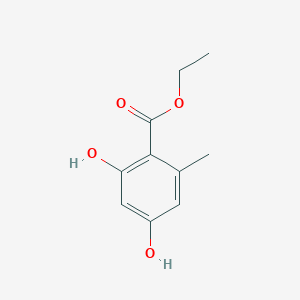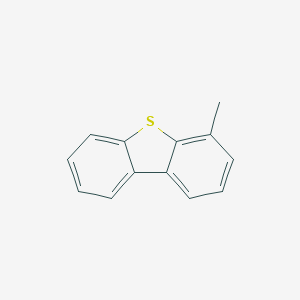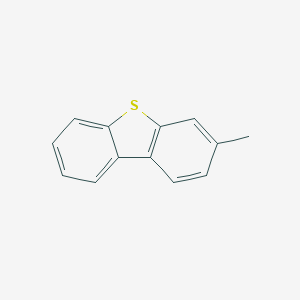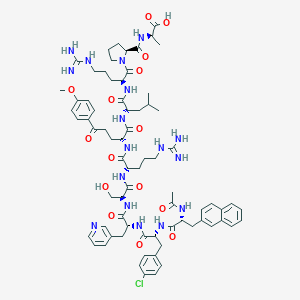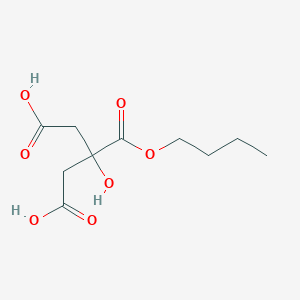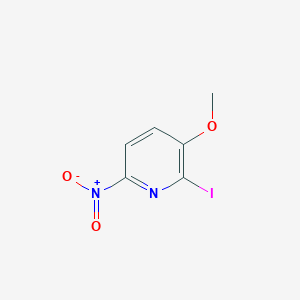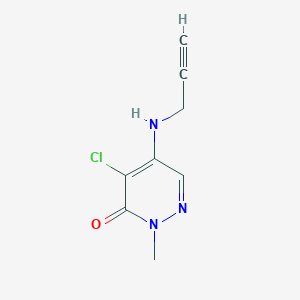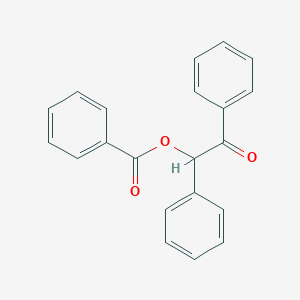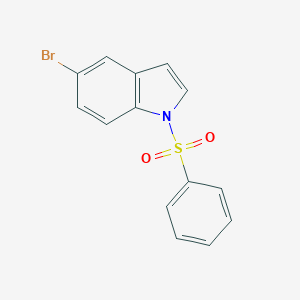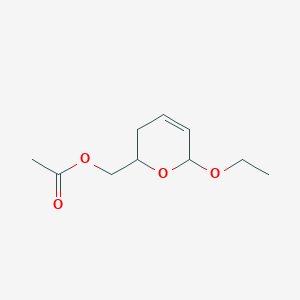![molecular formula C9H14O2 B047898 2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] CAS No. 117465-62-0](/img/structure/B47898.png)
2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has a unique spirocyclic structure that makes it interesting for researchers to study its properties and potential uses.
Mecanismo De Acción
The mechanism of action of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] is not well understood. However, it is believed that the spirocyclic structure of the compound plays a crucial role in its biological activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has potential biological activity. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. However, more research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] in lab experiments is its unique spirocyclic structure, which makes it interesting for researchers to study. However, one of the limitations is that the compound is difficult to synthesize in large quantities, which can make it challenging for researchers to conduct experiments.
Direcciones Futuras
There are several future directions for research on 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]. One possible direction is to study its potential applications in the field of drug discovery. Another direction is to investigate its properties as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] involves the reaction between 1,3-dioxolane and 2-methylcyclohexanone in the presence of a Lewis acid catalyst. The reaction produces the spirocyclic compound as the main product.
Aplicaciones Científicas De Investigación
2-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been studied for its potential applications in various fields. In the field of materials science, this compound has been used as a building block for the synthesis of new polymers with unique properties. In the field of organic chemistry, this compound has been used as a starting material for the synthesis of various bioactive compounds.
Propiedades
Número CAS |
117465-62-0 |
|---|---|
Nombre del producto |
2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2'-methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
InChI |
InChI=1S/C9H14O2/c1-6-2-3-7-8(6)9(7)10-4-5-11-9/h6-8H,2-5H2,1H3 |
Clave InChI |
DYBNSQZAOGDQGH-UHFFFAOYSA-N |
SMILES |
CC1CCC2C1C23OCCO3 |
SMILES canónico |
CC1CCC2C1C23OCCO3 |
Sinónimos |
Spiro[bicyclo[3.1.0]hexane-6,2-[1,3]dioxolane], 2-methyl-, [1R-(1-alpha-,2-bta-,5-alpha-)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



